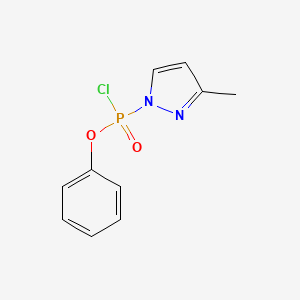
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the third position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods:
Robinson-Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes.
Reaction of α-Haloketones and Formamide: This method involves the reaction of α-haloketones with formamide.
Van Leusen Reaction: This method uses aldehydes and TosMIC (tosylmethyl isocyanide).
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) or bromotrichloromethane (CBrCl3) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while substitution reactions can introduce various functional groups onto the oxazole ring.
科学的研究の応用
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
Isoxazoles: These compounds have a similar five-membered ring structure but with different substituents.
Thiazoles: These compounds contain a sulfur atom instead of an oxygen atom in the ring.
Imidazoles: These compounds have two nitrogen atoms in the ring.
Uniqueness
The unique combination of an ethyl group, a phenyl group, and a carboxylic acid group on the oxazole ring gives this compound distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
91569-54-9 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
InChIキー |
PRYKGZVEXSTAGZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=C1C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


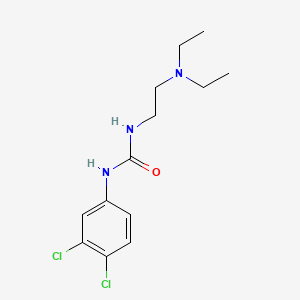
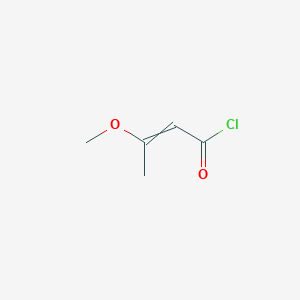
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
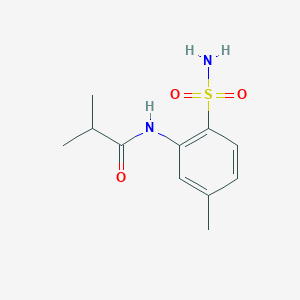
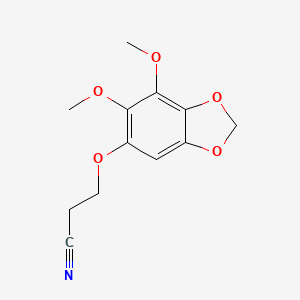
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)

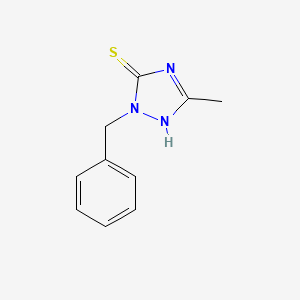

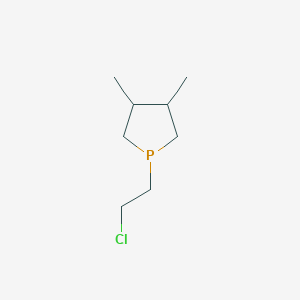
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
